molecular formula C10H18N2O4 B6238960 (2R)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid CAS No. 214262-81-4

(2R)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid

Cat. No.: B6238960
CAS No.: 214262-81-4
M. Wt: 230.3
InChI Key:
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Description

(2R)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.3. The purity is usually 95.
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Scientific Research Applications

Influenza Neuraminidase Inhibitors

(2R)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid has been explored in the design and synthesis of potent inhibitors of influenza neuraminidase (NA). The development of compounds like A-192558 showcases the application of pyrrolidine cores in creating effective influenza treatments (Wang et al., 2001).

C-H Functionalization in Organic Synthesis

This compound is also relevant in the field of organic chemistry, particularly in the context of C-H functionalization. It's used in redox-annulations with α,β-unsaturated carbonyl compounds, a process essential for creating pyrrolines and pyrrolidines (Kang et al., 2015).

Crystal Structure Analysis

The crystal structure of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid has been determined, providing insights into its molecular configuration, essential for understanding its chemical reactivity and potential applications in various fields, including medicinal chemistry (Yuan et al., 2010).

Synthesis of Pyrrolidine Derivatives

This compound plays a critical role in the synthesis of various pyrrolidine derivatives. These derivatives are crucial in the development of new medicinal molecules and studying their biological activities (Chen et al., 2012).

Use in Peptide Synthesis

It's also significant in peptide synthesis, particularly in the preparation of N-acyl-amino-acids and their derivatives, which are foundational components in the synthesis of peptides (Dutta & Morley, 1971).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid involves the protection of the amine group, followed by the addition of the carboxylic acid group. The tert-butoxycarbonyl (Boc) group will be used to protect the amine group, and the carboxylic acid group will be added using a coupling reaction with a suitable reagent.", "Starting Materials": [ "L-pyrrolidine-2-carboxylic acid", "tert-butyl chloroformate", "diisopropylethylamine", "N,N-dimethylformamide", "tert-butylamine", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "brine" ], "Reaction": [ "Step 1: Protection of the amine group with Boc", "L-pyrrolidine-2-carboxylic acid is dissolved in N,N-dimethylformamide (DMF) and cooled to 0°C. Diisopropylethylamine (DIPEA) is added to the solution, followed by tert-butyl chloroformate (TBocCl). The reaction mixture is stirred for 2 hours at 0°C, then quenched with hydrochloric acid. The resulting solid is filtered and washed with water to yield the Boc-protected pyrrolidine-2-carboxylic acid.", "Step 2: Coupling reaction with tert-butylamine", "The Boc-protected pyrrolidine-2-carboxylic acid is dissolved in DMF and cooled to 0°C. DIPEA is added to the solution, followed by tert-butylamine and a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). The reaction mixture is stirred for 2 hours at 0°C, then quenched with hydrochloric acid. The resulting solid is filtered and washed with water to yield the desired product, (2R)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid.", "Step 3: Deprotection of the Boc group", "The Boc-protected product is dissolved in a mixture of ethyl acetate and sodium hydroxide. The mixture is stirred for 2 hours at room temperature, then washed with brine and dried over magnesium sulfate. The solvent is removed under reduced pressure to yield the final product, (2R)-1-amino-pyrrolidine-2-carboxylic acid." ] }

CAS No.

214262-81-4

Molecular Formula

C10H18N2O4

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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